molecular formula C6H6Br2FN B6151646 4-(bromomethyl)-3-fluoropyridine hydrobromide CAS No. 2247631-87-2

4-(bromomethyl)-3-fluoropyridine hydrobromide

Cat. No.: B6151646
CAS No.: 2247631-87-2
M. Wt: 270.92 g/mol
InChI Key: MAKZVDGZIQUSHV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluoropyridine hydrobromide is a chemical compound with the molecular formula C6H6BrFN·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine. One common method includes the following steps:

    Bromination of 3-fluoropyridine: This step involves the reaction of 3-fluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the 4-position.

    Formation of Hydrobromide Salt: The resulting 4-(bromomethyl)-3-fluoropyridine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common, using palladium catalysts and appropriate ligands.

Major Products:

    Substitution Reactions: Products include azides, thiols, and amines substituted at the 4-position of the pyridine ring.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules with extended conjugation.

Scientific Research Applications

4-(Bromomethyl)-3-fluoropyridine hydrobromide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-fluoropyridine hydrobromide depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The fluorine atom can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromomethyl group is the primary site of reactivity, with nucleophiles attacking the carbon atom bonded to bromine.

    Biological Applications: When used in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4-(Bromomethyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness: 4-(Bromomethyl)-3-fluoropyridine hydrobromide is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

CAS No.

2247631-87-2

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

IUPAC Name

4-(bromomethyl)-3-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H

InChI Key

MAKZVDGZIQUSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)F.Br

Purity

95

Origin of Product

United States

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